REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[O:7]1[CH2:12][C:11](=O)[NH:10][C:9]2[CH:14]=[CH:15][CH:16]=[CH:17][C:8]1=2>O1CCCC1>[O:7]1[CH2:12][CH2:11][NH:10][C:9]2[CH:14]=[CH:15][CH:16]=[CH:17][C:8]1=2 |f:0.1.2.3.4.5|
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Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
O1C2=C(NC(C1)=O)C=CC=C2
|
Name
|
|
Quantity
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21 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ethyl acetate petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
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CUSTOM
|
Details
|
The mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 250 mL 3-necked round bottom flask was placed
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Type
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ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
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with stirring
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Type
|
CUSTOM
|
Details
|
to react
|
Type
|
STIRRING
|
Details
|
with stirring, overnight while the temperature
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
was maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux in a bath of oil
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched by the adding 3.6 mL of H2O and 10.8 mL 15% NaOH
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Type
|
FILTRATION
|
Details
|
A filtration
|
Type
|
WASH
|
Details
|
The filter cake was washed 1 time with 30 mL of tetrahydrofuran
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted two times with 100 mL of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under vacuum
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
This resulted in 4.8 g (79%) of 3,4-dihydro-2H-benzo[b][1,4]oxazine as red oil
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
O1C2=C(NCC1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |